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Compound of Interest

Compound Name: (R)-2-Amino-2-(2-methoxyphenyl)acetic acid

Cat. No.: B009617

Abstract: The phenylglycine scaffold is a cornerstone in neuroscience drug discovery, serving as a privileged structure for modulating excitatory amino

the phenyl ring dictates potency, selectivity, and pharmacokinetic fate. This technical guide delves into the nuanced yet profound biological significanc

at key CNS targets, dissect its role in structure-activity relationships (SAR), and provide field-proven protocols for its evaluation. This document is inte

chemists, and drug development professionals seeking to leverage the unique properties of 2-methoxyphenylglycine derivatives for next-generation th

The Ortho-Methoxy Effect: More Than a Steric Hinderance
The introduction of a methoxy (-OCH₃) group at the C2 (ortho) position of the phenylglycine core imparts a unique combination of electronic and steric

or para).

Electronic Influence: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. At the ortho

the glycine sidechain through intramolecular hydrogen bonding or steric repulsion, pre-organizing the molecule for optimal receptor fit.

Steric and Conformational Rigidity: The steric bulk of the ortho-methoxy group can restrict the rotation of the phenyl ring relative to the glycine moie

the entropic penalty upon binding to a receptor and often leading to enhanced selectivity for specific receptor subtypes. However, this same steric e

pocket if the receptor architecture is too constrained[1].

Metabolic Stability and Lipophilicity: O-methylation is a common strategy to enhance metabolic stability and lipophilicity[2]. By masking a potential p

conjugation reactions. The increased lipophilicity can also improve cell permeability and blood-brain barrier penetration, which is critical for CNS-ta

Primary Biological Targets: Modulating Glutamatergic Neurotransmission
Phenylglycine derivatives are renowned for their interaction with glutamate receptors, the primary mediators of excitatory neurotransmission in the ma

tunes this interaction, influencing both affinity and selectivity.

Metabotropic Glutamate Receptors (mGluRs)
The mGluR family, consisting of eight subtypes, represents a major target for phenylglycine analogs[3][5]. These G protein-coupled receptors modula

can act as agonists or antagonists depending on their specific structure and the mGluR subtype[5][6][7]. The 2-methoxy group plays a critical role in d

the larger orthosteric sites of certain mGluR subtypes while preventing interaction with others, thereby conferring selectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6272359/
https://www.mdpi.com/1420-3049/28/14/5547
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6577497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6577497/
https://pubmed.ncbi.nlm.nih.gov/7515823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1909163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Postsynaptic Membrane

mGlu Receptor

Gαq/11

 Activates

PLC

 Activates

↑ IP₃ & DAG

 Generates

2-Methoxy
Phenylglycine

Derivative

 Binds to
 Orthosteric Site

Glutamate

 Competitive
 Antagonism

↑ Intracellular Ca²⁺

Modulation of
Neuronal Excitability

Click to download full resolution via product page

Caption: Antagonism at a Group I mGluR by a 2-methoxy phenylglycine derivative.
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N-Methyl-D-Aspartate (NMDA) Receptors
The NMDA receptor, an ionotropic glutamate receptor, is crucial for synaptic plasticity, learning, and memory[8]. Overactivation of NMDA receptors is 

derivatives can act as antagonists at the glycine co-agonist site (GlycineB) of the NMDA receptor[4][10]. The 2-methoxy substitution can enhance affin

potentially reducing the side effects associated with non-selective NMDA receptor blockade[8][11].

Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the phenylglycine scaffold is essential for optimizing pharmacological properties. The ortho-methoxy group serves as a key

Impact of Methoxy Positional Isomerism
The biological activity of a methoxyphenylglycine derivative is exquisitely sensitive to the position of the methoxy group. A common SAR trend observ

Position Typical Effect on Activity Ratio

Ortho (2)

High Potency & Selectivity: Often leads to conformationally constrained

analogs with high affinity for a specific receptor subtype. Can also decrease

activity if steric clash occurs[1].

Meta (3)
Variable Activity: Generally less impactful than ortho or para substitution. Can

serve as a vector for further chemical modification.

Para (4)

High Potency, Often Lower Selectivity: The para position is often more

sterically tolerant. Substitution here can enhance potency but may lead to

activity at multiple receptor subtypes[7].
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// Modifications

Ortho [label="2-Methoxy:\n↑ Selectivity\n↑ Potency (Target Dependent)\n↓ Rotational Freedom", pos="-3,2!", sty

Meta [label="3-Methoxy:\nVariable Effect\nOften Retains Basal Activity", pos="3,2!", style="filled", fillcolo

Para [label="4-Methoxy:\n↑ Potency\n↓ Selectivity (Often)", pos="-3,-2!", style="filled", fillcolor="#34A853"

Other [label="Other Substituents:\n(e.g., -OH, -Cl, -CF₃)\nFine-tunes Electronics & PK", pos="3,-2!", style="f

// Connections

Core -- Ortho [label="Ortho-substitution"];

Core -- Meta [label="Meta-substitution"];

Core -- Para [label="Para-substitution"];

Core -- Other [label="Further Analogs"];

}

Caption: SAR summary for methoxy substitution on the phenylglycine scaffold.

Pharmacokinetic Profile: The Stability Advantage
A compound's therapeutic potential is critically dependent on its pharmacokinetic (PK) properties. The 2-methoxy group can favorably influence the A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11124131/
https://pubmed.ncbi.nlm.nih.gov/16719819/
https://pubmed.ncbi.nlm.nih.gov/12932897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1909163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PK Parameter Influence of 2-Methoxy Group Ratio

Metabolic Stability Increased
Blocks

(glucu

Lipophilicity (LogP) Increased
The m

can en

Blood-Brain Barrier (BBB) Permeability Potentially Increased
Highe

improv

Plasma Protein Binding Potentially Increased
Increa

album

Experimental Protocols: A Self-Validating Workflow
Evaluating the biological significance of a novel 2-methoxy phenylglycine derivative requires a robust and reproducible experimental cascade.

Protocol: Competitive Radioligand Binding Assay for mGluR5
This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a test compound at the human mGluR5.

Objective: To quantify the potency of a 2-methoxyphenylglycine derivative by its ability to displace a known high-affinity radioligand from the mGluR5.

Materials:

Cell membranes from HEK293 cells stably expressing human mGluR5.

[³H]-MPEP (a known high-affinity mGluR5 negative allosteric modulator, used here as the radioligand).

Test Compound (2-methoxyphenylglycine derivative).

MPEP (unlabeled, for non-specific binding determination).

Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

96-well microplates.

Glass fiber filter mats (e.g., Whatman GF/B).

Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

Membrane Preparation:

Thaw frozen mGluR5-expressing cell membranes on ice.

Homogenize gently in ice-cold Binding Buffer and centrifuge at 40,000 x g for 20 min at 4°C.

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Binding Buffer to a final protein concentration of 100-200 µg/mL. D

wash step removes endogenous ligands and cellular components that could interfere with the assay.

Assay Setup (in a 96-well plate):

Total Binding: 50 µL Binding Buffer + 50 µL [³H]-MPEP + 100 µL membrane suspension.

Non-Specific Binding (NSB): 50 µL unlabeled MPEP (10 µM final concentration) + 50 µL [³H]-MPEP + 100 µL membrane suspension. Causality: 

so any remaining radioactivity is considered non-specific.
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Test Compound: 50 µL Test Compound (at various concentrations, typically a 10-point serial dilution from 10 µM to 0.1 nM) + 50 µL [³H]-MPEP (a

suspension.

Incubation:

Incubate the plate at room temperature for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

Harvesting:

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

Wash the filters 3 times with 300 µL of ice-cold Binding Buffer to remove unbound radioligand. Causality: Rapid filtration and cold buffer minimize

Quantification:

Dry the filter mat.

Add scintillation fluid to each filter spot.

Count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

Convert DPM counts for the test compound into a percentage of specific binding inhibited.

Plot the percent inhibition against the log concentration of the test compound.

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its diss

Conclusion and Future Perspectives
The 2-methoxy substitution in phenylglycine derivatives is a powerful design element in medicinal chemistry. It offers a sophisticated tool to enforce co

for key neurological targets like mGlu and NMDA receptors. The steric and electronic properties conferred by this ortho-substitution can transform a p

probe or a promising therapeutic candidate. Future research should focus on combining the 2-methoxy group with other strategic modifications to furt

for novel treatments for a host of challenging neurological and psychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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